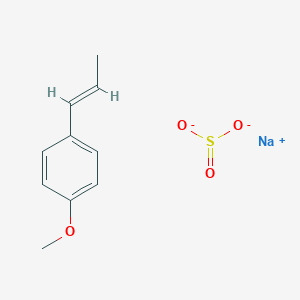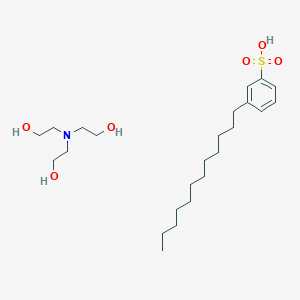
生物胞素酰肼
概述
描述
生物胞素酰肼是生物素的一种衍生物,生物素是一种水溶性维生素,在各种代谢过程中起着至关重要的作用。这种化合物在生物化学研究中特别有价值,因为它能够与醛和酮形成稳定的缀合物。 生物胞素酰肼通常用作细胞示踪剂和蛋白质标记应用 .
科学研究应用
生物胞素酰肼在科学研究中有着广泛的应用,包括:
化学: 用于大分子生物素化,使蛋白质-蛋白质相互作用和其他生化过程的研究成为可能.
生物学: 在各种生物学研究中用作细胞示踪剂,用于追踪细胞运动和分化.
5. 作用机理
生物胞素酰肼通过与醛和酮基团形成稳定的腙键来发挥其作用。这种反应是由酰肼基团的存在促进的,酰肼基团与羰基化合物反应形成腙键。 由此产生的生物素化产物随后可以使用抗生物素蛋白或链霉亲和素基测定法检测,从而能够精确识别和量化目标分子 .
作用机制
Target of Action
Biocytin hydrazide is primarily used to label glycoconjugates , which are proteins that have been glycosylated . The compound’s primary targets are the carbohydrate groups that have been oxidized to form aldehydes . These groups are found on glycoproteins and other carbohydrate-containing compounds .
Mode of Action
Biocytin hydrazide interacts with its targets through a two-step process. First, the vicinal diols on glycoproteins at the cell surface are oxidized. Then, the aldehyde byproducts of this oxidation reaction react with biocytin hydrazide . The hydrazide group in the compound reacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .
Biochemical Pathways
The biochemical pathway involved in the action of biocytin hydrazide is the glycosylation of proteins. Glycosylation is a post-translational modification where a carbohydrate is covalently attached to a target protein. When these glycosylated proteins are oxidized, they can react with biocytin hydrazide, leading to the labeling of the proteins .
Pharmacokinetics
It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous biological environments.
Result of Action
The result of biocytin hydrazide’s action is the biotinylation of glycoproteins . This allows for the detection and analysis of these proteins using avidin-biotin technology .
Action Environment
The action of biocytin hydrazide is influenced by the pH of the environment. The compound reacts with carbonyls most efficiently in amine-free, near-neutral conditions (pH 6.5-7.5) . Additionally, the presence of primary amine-containing buffers in the oxidation and biotinylation steps can react with aldehydes and quench the reaction with hydrazides .
安全和危害
未来方向
生化分析
Biochemical Properties
Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of biocytin hydrazide enables easier binding to avidin/sterptavidin in ELISA .
Cellular Effects
Biocytin hydrazide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of biocytin hydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 生物胞素酰肼通过生物素与肼的反应合成。该过程涉及在生物素部分和肼分子之间形成酰肼键。 该反应通常在温和条件下进行,使用二甲基亚砜 (DMSO) 等溶剂来促进反应 .
工业生产方法: 在工业环境中,生物胞素酰肼的生产涉及使用自动化反应器的大规模合成。该过程经过优化,以确保最终产品的产率高且纯度高。 使用先进的纯化技术(如色谱法)对于去除任何杂质并达到所需的质量至关重要 .
化学反应分析
反应类型: 生物胞素酰肼会经历几种类型的化学反应,包括:
氧化: 该化合物可以与氧化剂反应生成醛或酮衍生物。
还原: 生物胞素酰肼可以被还原形成稳定的胺衍生物。
取代: 酰肼基团可以参与与各种亲电试剂的取代反应.
常用试剂和条件:
氧化: 偏高碘酸钠 (NaIO4) 通常用于氧化糖蛋白,生成可以与生物胞素酰肼反应的醛基.
形成的主要产物: 这些反应形成的主要产物包括生物素化蛋白和其他生物聚合物,这些产物在各种生化测定和研究应用中都有价值 .
相似化合物的比较
生物胞素酰肼在其形成与醛和酮的稳定缀合物的能力方面是独一无二的,这使其在生物素化应用中非常有价值。类似的化合物包括:
生物素酰肼: 与生物胞素酰肼相似,但缺少赖氨酸部分,使其在某些应用中不太通用.
脱硫生物素酰肼: 生物素的一种衍生物,缺少硫原子,导致其对抗生物素蛋白和链霉亲和素的亲和力低于生物胞素酰肼.
N-羟基琥珀酰亚胺生物素: 用于伯胺的生物素化,但不与醛和酮反应.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145482 | |
| Record name | Biocytin hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102743-85-1 | |
| Record name | Biocytin hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biocytin hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biocytin hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]
ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.
ANone: The research focuses on Biocytin Hydrazide's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.
A: Biocytin hydrazide serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a biocytin hydrazide conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing biocytin hydrazide for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []
A: Yes, biocytin hydrazide has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using biocytin hydrazide's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of biocytin hydrazide in unraveling complex protein modifications. []
A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating biocytin hydrazide at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []
A: Biocytin hydrazide plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with biocytin hydrazide, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using biocytin hydrazide is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















